6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one
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Overview
Description
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorobenzyloxy group in this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one typically involves the reaction of 4-chlorobenzyl alcohol with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole-2,3-dione, while reduction can produce 6-(4-chlorobenzyloxy)benzo[d]oxazol-2-amine.
Scientific Research Applications
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
- 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
Uniqueness
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one is unique due to the presence of the chlorobenzyloxy group, which may impart distinct chemical and biological properties compared to other benzoxazole derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-18-11-5-6-12-13(7-11)19-14(17)16-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXNILLDNBIRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)NC(=O)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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